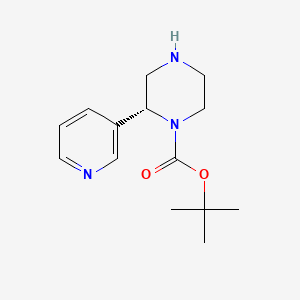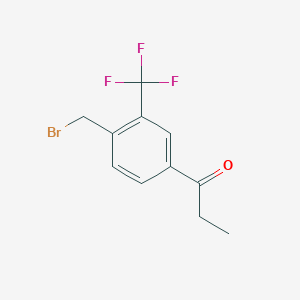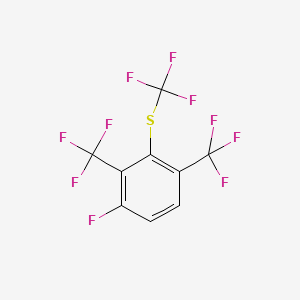
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method is the direct fluorination of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) and trifluoromethylthio chloride (CF3SCl) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced sulfur species.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives with various nucleophiles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Scientific Research Applications
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the design of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets through fluorine interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorine atoms. The trifluoromethyl groups can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The trifluoromethylthio group can undergo redox reactions, modulating the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
4-Fluoro-1,3-bis(trifluoromethyl)benzene: Similar structure but without the trifluoromethylthio group, affecting its chemical and physical properties.
1,3-Bis(trifluoromethyl)-2-(trifluoromethylthio)benzene: Similar but with different substitution pattern, influencing its reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluoro, and trifluoromethylthio groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H |
InChI Key |
XNJKRLGUQUJOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)SC(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
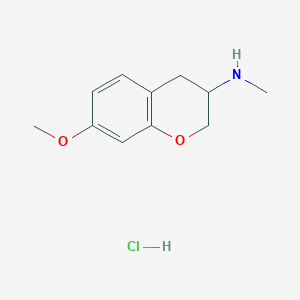
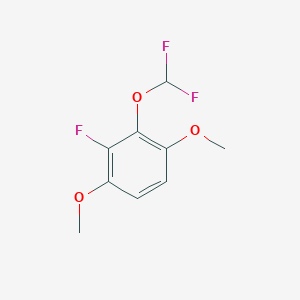
![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
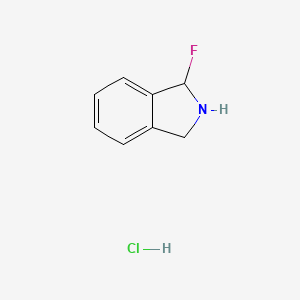
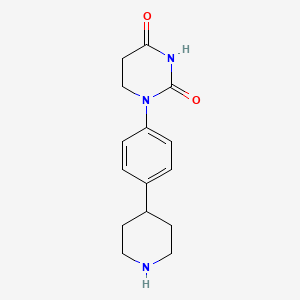

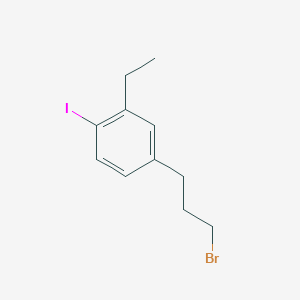


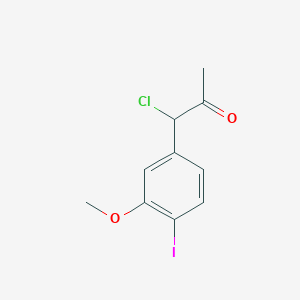
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
